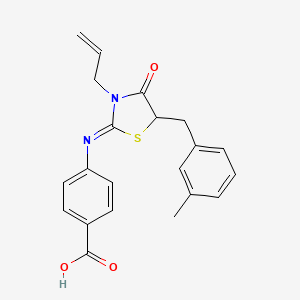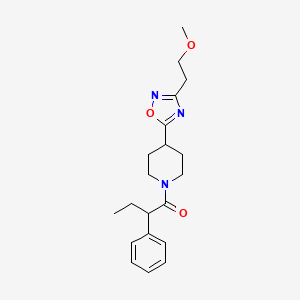
1-(4-(3-(2-Metoxietil)-1,2,4-oxadiazol-5-il)piperidin-1-il)-2-fenilbutan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound notable for its unique structure, involving an oxadiazole ring, a piperidine ring, and a phenyl group. This compound is of interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
Aplicaciones Científicas De Investigación
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is investigated for several applications:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Potential as a bioactive compound for studying cell signaling pathways.
Medicine: Explored for pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects.
Industry: Used in material science for developing novel polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the formation of the oxadiazole ring followed by attachment to the piperidine and phenylbutanone moieties. A common starting material is 2-methoxyethylhydrazine, which reacts with ethyl phenylacetate to form the hydrazone intermediate. Subsequent cyclization with a carbonyl source such as acetic anhydride yields the oxadiazole ring.
Industrial Production Methods: Industrial production may involve optimized conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and pressures. A scalable method includes continuous flow chemistry techniques, which allow for precise control over reaction parameters and improved efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole to corresponding amines.
Substitution: Functionalization of the piperidine ring via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Reactions may involve:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Nucleophiles and electrophiles: : For substitution reactions, such as alkyl halides or amines.
Major Products:
Oxidation: Corresponding N-oxides or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the reactants.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one involves interaction with specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving:
Binding to target proteins: : Inhibiting or activating their function.
Modulating signal transduction pathways: : Affecting cellular responses.
Comparación Con Compuestos Similares
1-(4-(3-(2-Hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
1-(4-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
Each of these compounds, while similar, possesses variations in functional groups that significantly alter their chemical properties and biological activities, thus making 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one a unique entity in the realm of synthetic organic chemistry.
Propiedades
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPCAWRFQNOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
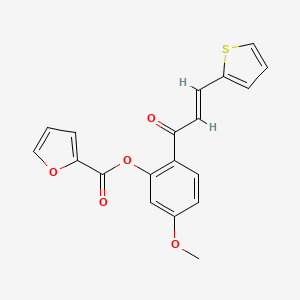

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2480714.png)
![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
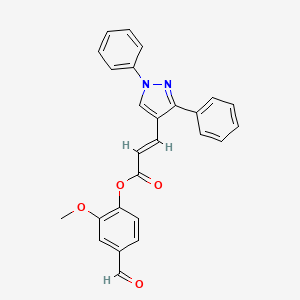
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
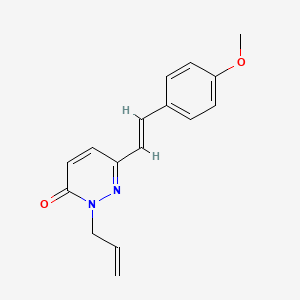
![methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2480730.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2480731.png)
